6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by esterification with 4-methoxybenzoic acid under acidic conditions to yield the final product .
Industrial production methods for this compound are not well-documented, but laboratory synthesis often involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and pH to ensure high yields and purity of the product.
Chemical Reactions Analysis
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or thiols can replace the methoxybenzoate group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific optical and electronic properties, making it valuable in the field of material science.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in oxidative stress and inflammation, which are common pathways involved in many diseases .
Comparison with Similar Compounds
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate can be compared with other chromene derivatives such as:
6-oxo-6H-benzo[c]chromen-3-yl benzoate: Similar in structure but lacks the methoxy group, which may affect its biological activity and solubility.
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-24-14-8-6-13(7-9-14)20(22)25-15-10-11-17-16-4-2-3-5-18(16)21(23)26-19(17)12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJGBZWXNQASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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